molecular formula C9H8F3N3O2 B12526766 N-[2-(Hydroxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide CAS No. 652152-56-2

N-[2-(Hydroxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B12526766
CAS No.: 652152-56-2
M. Wt: 247.17 g/mol
InChI Key: BHLVLVVBLXZRBP-UHFFFAOYSA-N
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Description

N-[2-(Hydroxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyridine ring substituted with a trifluoromethyl group and a carboxamide group, along with a hydroxyiminoethyl side chain. The presence of these functional groups imparts distinct chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Hydroxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Hydroxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso, nitro, amine, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(Hydroxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(Hydroxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxyethyl)pyridine-3-carboxamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    4-(Trifluoromethyl)pyridine-3-carboxamide:

Uniqueness

N-[2-(Hydroxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential biological activity. The presence of both the hydroxyimino and trifluoromethyl groups enhances its versatility in various scientific applications .

Properties

CAS No.

652152-56-2

Molecular Formula

C9H8F3N3O2

Molecular Weight

247.17 g/mol

IUPAC Name

N-(2-hydroxyiminoethyl)-4-(trifluoromethyl)pyridine-3-carboxamide

InChI

InChI=1S/C9H8F3N3O2/c10-9(11,12)7-1-2-13-5-6(7)8(16)14-3-4-15-17/h1-2,4-5,17H,3H2,(H,14,16)

InChI Key

BHLVLVVBLXZRBP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C(F)(F)F)C(=O)NCC=NO

Origin of Product

United States

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